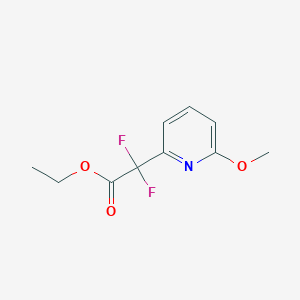

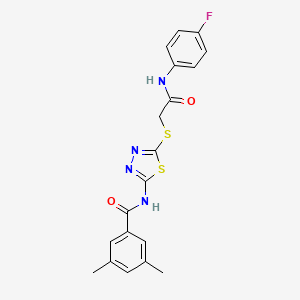

![molecular formula C21H23Cl2NO3S B2507068 (3-(tert-ブチルスルホニル)ピロリジン-1-イル)(3',4'-ジクロロ-[1,1'-ビフェニル]-4-イル)メタノン CAS No. 1797965-89-9](/img/structure/B2507068.png)

(3-(tert-ブチルスルホニル)ピロリジン-1-イル)(3',4'-ジクロロ-[1,1'-ビフェニル]-4-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

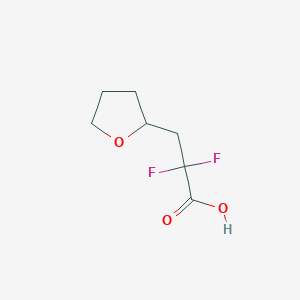

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone is a useful research compound. Its molecular formula is C21H23Cl2NO3S and its molecular weight is 440.38. The purity is usually 95%.

BenchChem offers high-quality (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬

5員環のピロリジン環は、医薬品化学者によって人間の疾患の治療のための化合物を得るために広く使用されています . この飽和した足場に対する関心は、sp3ハイブリダイゼーション、分子の立体化学への寄与、および環の非平面性による三次元(3D)カバレッジの増加により、ファーマコフォア空間を効率的に探索できる可能性によって高まっています .

選択的アンドロゲン受容体モジュレーター(SARMs)

4-(ピロリジン-1-イル)ベンゾニトリル誘導体は、以前に報告された1-(4-シアノ-1-ナフチル)-2,3-二置換ピロリジン誘導体の構造を最適化することにより、選択的アンドロゲン受容体モジュレーター(SARMs)として合成されてきました .

5-リポキシゲナーゼ活性化タンパク質(FLAP)の阻害

3-[3-tert-ブチルスルファニル-1-[4-(6-メトキシ-ピリジン-3-イル)-ベンジル]-5-(ピリジン-2-イルメトキシ)-1H-インドール-2-イル]-2,2-ジメチル-プロピオン酸(AM103)は、喘息などの呼吸器疾患の治療のために開発中の新規選択的FLAP阻害剤です .

ロイコトリエンの阻害

AM103は、腹腔内ザイモサン注入によって誘発されたLTB4、CysLT、および血漿タンパク質漏出の用量依存的な阻害を示しました .

慢性肺炎症の治療

オバルブミンでプライミングされ、チャレンジされたBALB/cマウスを使用した慢性肺炎症のモデルでは、AM103は気管支肺胞洗浄液中の好酸球ペルオキシダーゼ、CysLT、およびインターロイキン-5の濃度を減少させました .

致死性ショックの治療

生化学分析

Biochemical Properties

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as 5-lipoxygenase (5-LO), which is involved in the synthesis of proinflammatory lipid mediators called leukotrienes . This inhibition occurs through binding interactions with the enzyme, leading to a reduction in leukotriene production. Additionally, the compound may interact with other proteins and receptors, modulating their activity and influencing various biochemical pathways.

Cellular Effects

The effects of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules involved in inflammation, such as cytokines and chemokines . This modulation can lead to changes in gene expression patterns, affecting the production of proteins involved in inflammatory responses. Furthermore, the compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone involves its binding interactions with specific biomolecules. By binding to the active site of 5-lipoxygenase, the compound inhibits the enzyme’s activity, preventing the conversion of arachidonic acid to leukotrienes . This inhibition reduces the production of proinflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound may interact with other enzymes and receptors, modulating their activity and influencing various molecular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, maintaining its inhibitory effects on 5-lipoxygenase for extended periods . Long-term exposure to the compound may lead to degradation and reduced efficacy. Additionally, the compound’s effects on cellular function may vary over time, with potential long-term impacts on gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone in animal models are dose-dependent. At lower doses, the compound exhibits anti-inflammatory effects by inhibiting 5-lipoxygenase activity and reducing leukotriene production . Higher doses may lead to toxic or adverse effects, such as liver toxicity or immune system suppression. It is important to determine the optimal dosage range to achieve therapeutic effects while minimizing potential side effects.

Metabolic Pathways

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone is involved in various metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into different metabolites . These metabolites may have distinct biological activities and contribute to the overall effects of the compound. Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

The transport and distribution of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound can accumulate in specific compartments or organelles, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling molecules and enzymes. The subcellular localization of the compound can impact its efficacy and specificity in modulating cellular processes.

特性

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-[4-(3,4-dichlorophenyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO3S/c1-21(2,3)28(26,27)17-10-11-24(13-17)20(25)15-6-4-14(5-7-15)16-8-9-18(22)19(23)12-16/h4-9,12,17H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXFHYLTQWSJTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

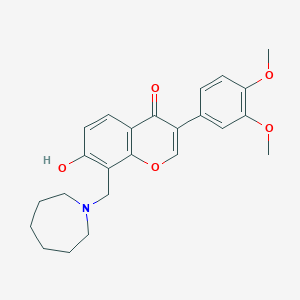

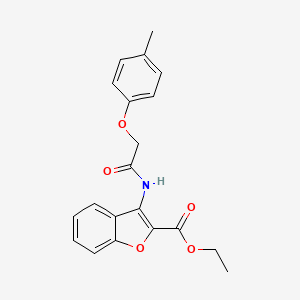

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)

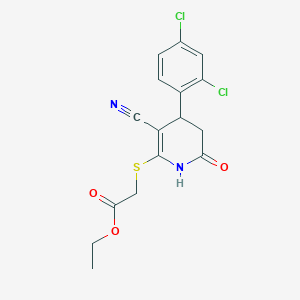

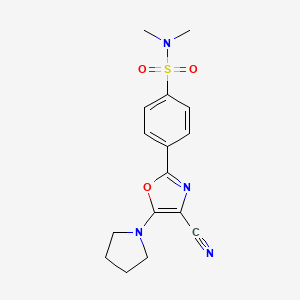

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2506988.png)

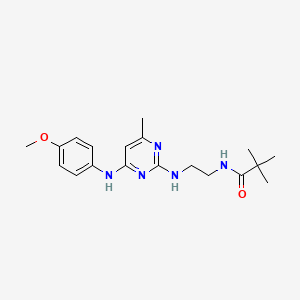

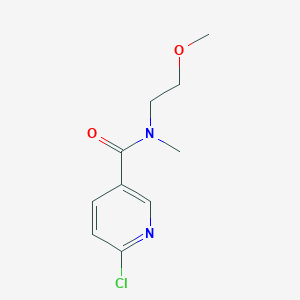

![N-(3-ethylphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2506995.png)

![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)

![N-(2-carbamoylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2507005.png)